molecular formula C12H20N2O B10888886 1-(Furan-2-ylmethyl)-4-(propan-2-yl)piperazine

1-(Furan-2-ylmethyl)-4-(propan-2-yl)piperazine

Cat. No.: B10888886
M. Wt: 208.30 g/mol
InChI Key: STDSAJCMQHNLAF-UHFFFAOYSA-N
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Description

1-(2-FURYLMETHYL)-4-ISOPROPYLPIPERAZINE is a chemical compound that features a piperazine ring substituted with a furylmethyl group and an isopropyl group

Preparation Methods

The synthesis of 1-(2-FURYLMETHYL)-4-ISOPROPYLPIPERAZINE typically involves the reaction of 2-furylmethyl chloride with 4-isopropylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

1-(2-FURYLMETHYL)-4-ISOPROPYLPIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The furyl ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of furyl ketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the furyl ring to form tetrahydrofuran derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to the formation of N-substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1-(2-FURYLMETHYL)-4-ISOPROPYLPIPERAZINE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-FURYLMETHYL)-4-ISOPROPYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The furylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-FURYLMETHYL)-4-ISOPROPYLPIPERAZINE can be compared with other similar compounds, such as:

    1-(2-FURYLMETHYL)-4-METHYLPIPERAZINE: This compound has a methyl group instead of an isopropyl group, which can affect its steric and electronic properties.

    1-(2-FURYLMETHYL)-4-ETHYLPIPERAZINE: The ethyl group provides different hydrophobic interactions compared to the isopropyl group.

    1-(2-FURYLMETHYL)-4-BENZYLPIPERAZINE: The benzyl group introduces additional aromatic interactions, potentially altering the compound’s biological activity.

The uniqueness of 1-(2-FURYLMETHYL)-4-ISOPROPYLPIPERAZINE lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-(furan-2-ylmethyl)-4-propan-2-ylpiperazine

InChI

InChI=1S/C12H20N2O/c1-11(2)14-7-5-13(6-8-14)10-12-4-3-9-15-12/h3-4,9,11H,5-8,10H2,1-2H3

InChI Key

STDSAJCMQHNLAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=CO2

Origin of Product

United States

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